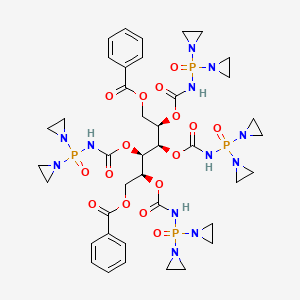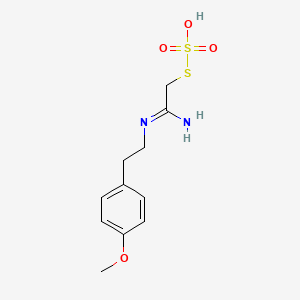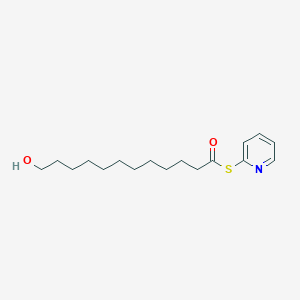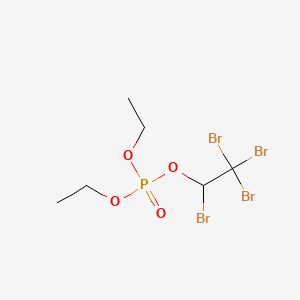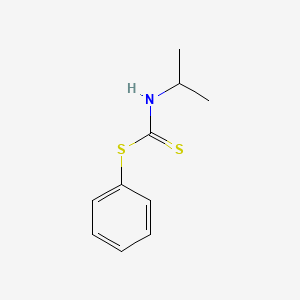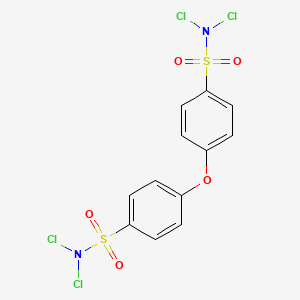
4,4'-oxybis(N,N-dichlorobenzenesulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) is a chemical compound known for its unique structure and properties It is a derivative of benzenesulfonamide, featuring two benzene rings connected by an oxygen atom and each benzene ring substituted with a dichlorosulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) typically involves the reaction of 4,4’-oxybis(benzenesulfonyl chloride) with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-quality product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichlorosulfonamide groups are replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles such as water, methanol, and chloroacetamide, leading to the formation of addition products.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) include dichloroethylene, trichloroethylene, and various nucleophiles. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like dichloromethane .
Major Products Formed
The major products formed from the reactions of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) include bissulfony limines and various addition products depending on the nucleophile used .
Applications De Recherche Scientifique
4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-oxybis(N,N-dichlorobenzenesulfonamide) involves its ability to undergo nucleophilic substitution and addition reactions. The molecular targets and pathways involved include the formation of highly electrophilic intermediates that can react with various nucleophiles, leading to the modification of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dichlorobenzenesulfonamide): Similar structure but with a methylene bridge instead of an oxygen atom.
N,N,N’,N’-Tetrachlorobiphenyl-4,4’-disulfonamide: Another related compound with a biphenyl structure.
Uniqueness
4,4’-Oxybis(N,N-dichlorobenzenesulfonamide) is unique due to the presence of the oxygen bridge between the benzene rings, which imparts distinct reactivity and properties compared to its analogs. This structural feature makes it particularly useful in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
41596-22-9 |
|---|---|
Formule moléculaire |
C12H8Cl4N2O5S2 |
Poids moléculaire |
466.1 g/mol |
Nom IUPAC |
N,N-dichloro-4-[4-(dichlorosulfamoyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C12H8Cl4N2O5S2/c13-17(14)24(19,20)11-5-1-9(2-6-11)23-10-3-7-12(8-4-10)25(21,22)18(15)16/h1-8H |
Clé InChI |
GQPBQLQKGJPOJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N(Cl)Cl)S(=O)(=O)N(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



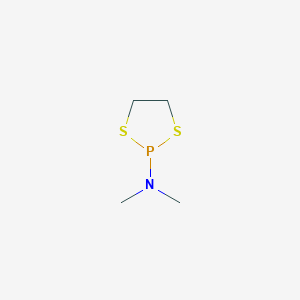
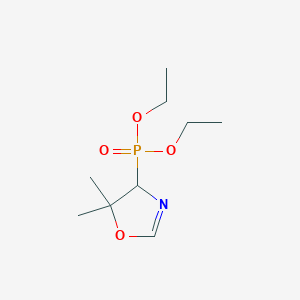
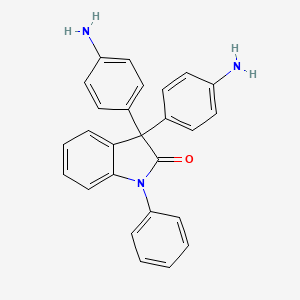
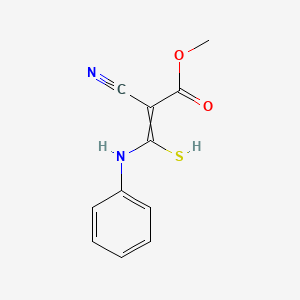
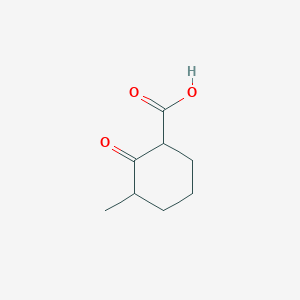
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)

